2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
CAS No.: 2548997-52-8
Cat. No.: VC11838644
Molecular Formula: C16H18BrN3O
Molecular Weight: 348.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548997-52-8 |
|---|---|
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 348.24 g/mol |
| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
| Standard InChI | InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2 |
| Standard InChI Key | SWUAMYCSWKFYER-UHFFFAOYSA-N |
| SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br |
| Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₁₈BrN₃O, with a molecular weight of 348.24 g/mol. Key structural components include:
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Pyridine ring: A six-membered aromatic nitrogen heterocycle.
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Octahydropyrrolo[2,3-c]pyrrole: A bicyclic system containing two fused pyrrole rings in a saturated configuration.
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(5-Bromofuran-2-yl)methyl group: A brominated furan substituent linked via a methylene bridge.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in DCM* |
| logP (Predicted) | ~3.5 (estimated via analogs) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
*DCM: Dichloromethane (inferred from solubility of structural analogs ).
Spectroscopic and Computational Data
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SMILES:
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br. -
InChIKey:
SWUAMYCSWKFYER-UHFFFAOYSA-N.
Synthetic Pathways and Optimization
Reported Synthesis
While explicit details are scarce, the synthesis likely involves:
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Formation of the bicyclic pyrrolo-pyrrole core via cyclization of a diamine precursor .
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Introduction of the pyridine moiety through nucleophilic substitution or cross-coupling reactions .
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Alkylation with (5-bromofuran-2-yl)methyl bromide to attach the bromofuran group.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Diethyl acetamidomalonate, heat |
| 2 | Buchwald-Hartwig coupling | Palladium catalyst, pyridine |
| 3 | Alkylation | (5-Bromofuran-2-yl)methyl bromide, base |
Challenges in Synthesis
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Steric hindrance: The bicyclic system may impede reaction kinetics.
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Bromine stability: Risk of debromination under harsh conditions .
| Compound Class | Target Pathway | IC₅₀ (nM) |
|---|---|---|
| Piperidine derivatives | CCR5 receptor (HIV entry) | 10–50 |
| Pyrrolo[3,4-c]pyridines | RSV replication | 100–200 |
Central Nervous System (CNS) Activity
Pyrrolo-pyrrole scaffolds are associated with analgesic and sedative effects . The compound’s lipophilicity (logP ~3.5) suggests blood-brain barrier permeability, though in vivo studies are needed.
Future Research Directions
Priority Areas
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
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Target identification: Screen against kinase or GPCR panels to elucidate mechanisms.
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Analog synthesis: Explore substituent effects on the furan and pyridine rings.
Collaborative Opportunities
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Academic partnerships: Leverage crystallography for structure-activity relationship (SAR) studies.
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Industry engagement: Collaborate on antiviral or antibiotic development pipelines.
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